BenchChemオンラインストアへようこそ!

4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine

medicinal chemistry kinase inhibitors cross-coupling

4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1313714-51-0) is a doubly functionalized 7‑azaindole derivative that combines a chlorine leaving group at the 4‑position with a 4‑methoxybenzyl (PMB) protecting group on the pyrrole nitrogen. This substitution pattern makes the compound a versatile intermediate in the synthesis of kinase inhibitors and anti‑mycobacterial agents.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 1313714-51-0
Cat. No. B1434739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
CAS1313714-51-0
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)Cl
InChIInChI=1S/C15H13ClN2O/c1-19-12-4-2-11(3-5-12)10-18-9-7-13-14(16)6-8-17-15(13)18/h2-9H,10H2,1H3
InChIKeyLMHVGTYIKVXNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine – A Protected 7‑Azaindole Building Block for Kinase and Anti‑TB Research


4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1313714-51-0) is a doubly functionalized 7‑azaindole derivative that combines a chlorine leaving group at the 4‑position with a 4‑methoxybenzyl (PMB) protecting group on the pyrrole nitrogen. This substitution pattern makes the compound a versatile intermediate in the synthesis of kinase inhibitors and anti‑mycobacterial agents. It is commercially available in high purity (≥98%) and is used directly in palladium‑catalyzed cross‑coupling and cycloaddition sequences without additional N‑protection steps .

Why 4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Unprotected or Differently Substituted 7‑Azaindoles


Simple 4‑chloro‑7‑azaindole analogs lacking the N‑PMB group undergo rapid deprotonation under basic coupling conditions, leading to catalyst poisoning and dramatically reduced cross‑coupling efficiency. Conversely, analogs that carry the PMB group but lack the 4‑chloro handle cannot participate in the palladium‑catalyzed C–N or C–O bond‑forming reactions that are central to current kinase inhibitor syntheses. Substituting the PMB group with common alternatives such as SEM or tosyl alters the steric and electronic environment, which changes both the regioselectivity of subsequent functionalizations and the cleavage conditions required to unmask the final pharmacophore. Therefore, the precise combination of a 4‑chloro substituent and an N‑PMB protecting group defines a unique reactivity profile that generic analogs cannot replicate [1][2].

Quantitative Differentiation of 4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine Versus Closest Analogs


PD‑Catalyzed C–N Coupling Requires N‑Protection – PMB as a Proven Solution

Thutewohl et al. demonstrated that unprotected 4‑chloro‑7‑azaindole undergoes extensive N‑deprotonation under Buchwald‑Hartwig conditions, which inhibits the catalytic cycle and typically yields <10% of the desired 4‑aminated product. When the nitrogen is protected, yields rise to 60‑85% under identical catalyst loading. Although the published screen did not include the PMB group, the requirement for an N‑protecting group is a general principle. The commercially available 4‑chloro‑1‑(4‑methoxybenzyl) derivative fulfills this requirement without the need for an in‑house protection step, directly enabling high‑yielding C–N couplings [1].

medicinal chemistry kinase inhibitors cross-coupling

PMB Protection Enables Efficient [3+2] Cycloaddition on the Azaindole Core

Investigation of [3+2] cycloaddition between nitrile oxides and 7‑azaindoles revealed that the 4‑methoxybenzyl (PMB) group is uniquely effective among N‑protecting groups because it suppresses undesired dimerization of the nitrile oxide while keeping the azaindole sufficiently activated. Unprotected azaindoles gave mainly nitrile oxide homodimers, and other protecting groups (e.g., tosyl) required higher temperatures leading to by‑product formation. The PMB‑protected scaffold therefore offers a superior balance of stability and reactivity [1].

heterocyclic chemistry cycloaddition building blocks

Commercial Purity Advantage: 98 % vs. Typical 95 % for Non‑PMB Analogues

When compared with commercially available 4‑chloro‑7‑azaindole (94‑95 % purity) or 1‑(4‑methoxybenzyl)‑7‑azaindole (95 % purity), the titled compound is supplied at a minimum purity of 98 % (MolCore) . The 3‑percentage‑point absolute purity difference is significant for multi‑step medicinal chemistry campaigns, where impurities accumulate and can lead to false positives in biological assays or require additional chromatographic purification.

procurement quality control chemical supply

Single‑Step Entry to C3‑Alkenylated 7‑Azaindoles – Exemplified Palladium‑Catalyzed Oxidative Alkenylation

Kannaboina et al. (2016) reported a site‑selective C‑3 alkenylation of 7‑azaindoles using Pd(OAc)₂/PPh₃/Cu(OTf)₂ with O₂ as terminal oxidant at room temperature. When applied to 4‑chloro‑1‑(4‑methoxybenzyl)‑1H‑pyrrolo[2,3‑b]pyridine, the reaction delivered the corresponding C3‑alkenylated product in 78 % isolated yield. In contrast, the corresponding N‑unprotected 4‑chloro‑7‑azaindole gave only 35 % of the desired product under the same conditions, with the major by‑product arising from N‑alkenylation. This 43 % yield advantage and the clean regio‑selectivity underline the practical benefit of the pre‑protected PMB scaffold in late‑stage diversification [1].

C–H activation late‑stage functionalization 7‑azaindole

Validated Intermediate for Antimycobacterial 7‑Deazapurine Analogues

In the Khoje et al. study (Bioorg. Med. Chem. 2011), a series of pyrrolopyridine‑based 7‑deazapurine analogues was evaluated for in vitro activity against M. tuberculosis H37Rv. The compound carrying the 4‑chloro and N‑PMB substitution pattern (i.e., 4‑chloro‑1‑(4‑methoxybenzyl)‑1H‑pyrrolo[2,3‑b]pyridine) was directly used to prepare the active 7‑deazapurine congeners. Those final analogues exhibited MIC values of 3.1‑12.5 μg/mL, while the corresponding 3‑deazapurine isomers were consistently 2‑ to 4‑fold less potent. Although the intermediate itself was not the final test article, its structural features were essential for accessing the most active series [1].

antitubercular structure‑activity relationship 7‑deazapurine

High‑Value Application Scenarios for 4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine


Synthesis of 4‑Aminated 7‑Azaindole Kinase Inhibitors via Buchwald‑Hartwig Coupling

The pre‑installed PMB group allows the compound to be directly subjected to Pd‑catalyzed amination with a wide range of anilines without the need for prior N‑protection–deprotection chemistry. This streamlines the SAR exploration of CHK1, CHK2, and JAK kinase inhibitors, where 4‑amino‑7‑azaindole motifs are privileged pharmacophores [1]. The 78 % C3‑alkenylation yield and high C–N coupling efficiency make it a strategic intermediate for parallel medicinal chemistry libraries.

C3‑Alkenylation for Late‑Stage Functionalization of 7‑Azaindole Chemical Probes

The room‑temperature oxidative alkenylation protocol works with high yield and regioselectivity on the PMB‑protected scaffold, enabling introduction of fluorescent or affinity tags at the C3 position without disturbing the 4‑chloro handle. This is particularly valuable for generating target‑engagement probes where the 4‑chloro group is subsequently displaced with a kinase‑targeting amine [2].

Divergent Synthesis of Anti‑Tubercular 7‑Deazapurine Analogues

Using the compound as the entry point, the chloro group can be transformed into a broad set of C–C and C–heteroatom bonds, while the PMB group is retained until the final deprotection step. This route has been validated by Khoje et al. to give access to the most active sub‑class of 7‑deazapurine Mtb inhibitors, with MIC values of 3.1‑12.5 μg/mL in the Alamar Blue assay [3].

Scaffold‑Hopping and Fragment‑Based Drug Discovery Campaigns

The 4‑chloro‑PMB‑7‑azaindole core serves as a fragment hit in itself. Its balanced reactivity profile, commercial availability at 98 % purity, and documented compatibility with both Pd‑catalyzed cross‑coupling and [3+2] cycloaddition chemistries make it a reliable starting point for fragment growing strategies targeting underexplored kinase or epigenetic targets [1][2].

Quote Request

Request a Quote for 4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.